

# DL-Alanyl-DL-leucine structure and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide on **DL-Alanyl-DL-leucine**: Structure, Properties, and Biological Context

This technical guide provides a comprehensive overview of the dipeptide **DL-AlanyI-DL-leucine**, detailing its chemical structure, molecular weight, and physicochemical properties. It is intended for researchers, scientists, and professionals in drug development who are interested in the characteristics and potential applications of this molecule. The guide also includes representative experimental protocols and discusses relevant biological pathways, primarily focusing on the activities of its constituent amino acids due to the limited specific research on the **DL-AlanyI-DL-leucine** stereoisomer.

## **Core Molecular Data**

**DL-Alanyl-DL-leucine** is a dipeptide composed of one molecule of alanine and one molecule of leucine, with both amino acids being a racemic mixture of their D and L enantiomers.[1] This composition influences its structural and biological properties.

### **Quantitative Data Summary**

The following table summarizes the key quantitative data for **DL-Alanyl-DL-leucine**.



| Property          | Value                                                | Source                   |
|-------------------|------------------------------------------------------|--------------------------|
| Molecular Formula | С9Н18N2О3                                            | INVALID-LINK[2][3]       |
| Molecular Weight  | 202.25 g/mol                                         | INVALID-LINK[2][3][4][5] |
| CAS Number        | 1999-42-4                                            | INVALID-LINK[1][3][6]    |
| IUPAC Name        | 2-(2-aminopropanoylamino)-4-<br>methylpentanoic acid | INVALID-LINK[2]          |
| Canonical SMILES  | CC(C)CC(C(=O)O)NC(=O)C(C )N                          | INVALID-LINK             |
| InChI Key         | RDIKFPRVLJLMER-<br>UHFFFAOYSA-N                      | INVALID-LINK[1]          |
| Appearance        | White to off-white crystalline powder                | INVALID-LINK[1]          |
| Solubility        | Soluble in water                                     | INVALID-LINK[1]          |
| XLogP3 (Computed) | -2.8                                                 | INVALID-LINK[2][4][5]    |

## **Chemical Structure**

The chemical structure of **DL-Alanyl-DL-leucine** consists of an alanine residue linked to a leucine residue via a peptide bond. The "DL" designation indicates that the compound is a mixture of stereoisomers.

Chemical structure of Alanyl-Leucine.

# **Experimental Protocols**

While specific experimental data for **DL-Alanyl-DL-leucine** is scarce, the following sections describe standard methodologies for the synthesis and analysis of similar dipeptides, such as L-Alanyl-L-leucine. These protocols can be adapted for research involving the **DL-Alanyl-DL-leucine** isomer.

# Solid-Phase Peptide Synthesis (SPPS)



Solid-phase peptide synthesis is the standard method for chemically synthesizing peptides like alanyl-leucine. The process involves the stepwise addition of amino acids to a growing peptide chain anchored to an insoluble resin support.



Click to download full resolution via product page

Workflow for solid-phase peptide synthesis.

Detailed Protocol (Fmoc-Based SPPS):



- Resin Preparation: A suitable resin (e.g., 2-chlorotrityl chloride resin) is swelled in a solvent like N,N-dimethylformamide (DMF).
- First Amino Acid Loading: The first C-terminal amino acid (Fmoc-L-leucine) is covalently attached to the swollen resin.
- Fmoc Deprotection: The N-terminal Fmoc protecting group is removed using a mild base,
   typically a solution of piperidine in DMF, to expose the free amino group.
- Coupling of Second Amino Acid: The next amino acid (Fmoc-L-alanine) is activated and coupled to the N-terminus of the resin-bound leucine.
- Final Deprotection: The Fmoc group from the newly added alanine is removed.
- Cleavage and Purification: The synthesized dipeptide is cleaved from the resin using a strong acid, such as trifluoroacetic acid (TFA), and then purified, typically by reversed-phase high-performance liquid chromatography (RP-HPLC).

#### In Vivo Administration in Animal Models

For in vivo studies, dipeptides can be administered through various routes. The following is a general workflow for a study in mice.





Click to download full resolution via product page

General workflow for an in vivo study.

#### Preparation for Administration:

- For Injection (IV, IP, Subcutaneous): The dipeptide is dissolved in a sterile vehicle like phosphate-buffered saline (PBS) and sterile-filtered.
- For Oral Gavage: The dipeptide is dissolved in a suitable vehicle, which may not require sterile filtration depending on the study's design.

# **Biological Signaling and Metabolism**



The biological effects of alanyl-leucine dipeptides are largely attributed to their constituent amino acids, particularly leucine. Upon ingestion, dipeptides can be absorbed intact by intestinal transporters or hydrolyzed into free amino acids.

# **Dipeptide Metabolism and Transport**

Dipeptides are transported across the intestinal epithelium primarily by the PepT1 transporter. Once inside the enterocytes, they can be hydrolyzed by cytosolic peptidases into their constituent amino acids, which are then released into the bloodstream.



Click to download full resolution via product page

Metabolic fate of an alanyl-leucine dipeptide.

#### L-Leucine and mTORC1 Signaling

L-leucine, a branched-chain amino acid, is a potent activator of the mammalian target of rapamycin complex 1 (mTORC1) signaling pathway.[7][8][9] This pathway is a central regulator of cell growth, proliferation, and protein synthesis. The activation of mTORC1 by leucine is a key mechanism by which this amino acid stimulates muscle protein synthesis.[8][10]





Click to download full resolution via product page

L-Leucine activation of the mTORC1 signaling pathway.

The activation of mTORC1 by leucine leads to the phosphorylation of its downstream targets, S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), which in turn promotes mRNA translation and protein synthesis.[10]

### Conclusion

**DL-Alanyl-DL-leucine** is a simple dipeptide with defined chemical and physical properties. While there is a lack of specific research on this particular stereoisomer, the well-documented biological roles of its constituent amino acid, L-leucine, suggest its potential involvement in metabolic regulation, particularly in the context of protein synthesis through the mTORC1 pathway. The experimental protocols and workflows provided in this guide offer a foundation for researchers to design and conduct further investigations into the properties and applications of **DL-Alanyl-DL-leucine** and related dipeptides. Future studies are warranted to elucidate the specific biological activities and metabolic fate of the D-amino acid components of this dipeptide.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. L-leucine alters pancreatic β-cell differentiation and function via the mTor signaling pathway PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. dl-Alanyl-I-leucine | C9H18N2O3 | CID 23615548 PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Effect of alanyl-glutamine on leucine and protein metabolism in endotoxemic rats -PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Leucine and mTORC1: a complex relationship PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Leucine-Enriched Nutrients and the Regulation of mTOR Signalling and Human Skeletal Muscle Protein Synthesis PMC [pmc.ncbi.nlm.nih.gov]
- 9. quora.com [quora.com]
- 10. Research progress in the role and mechanism of Leucine in regulating animal growth and development PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [DL-Alanyl-DL-leucine structure and molecular weight].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b160847#dl-alanyl-dl-leucine-structure-and-molecular-weight]

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com